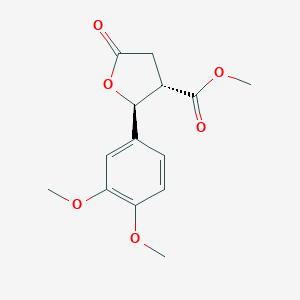
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate, also known as DMF, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. DMF is a furanocarboxylic acid derivative that is commonly used as a building block for the synthesis of other compounds due to its unique structural features and reactivity.
Wirkmechanismus
The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and detoxification pathways, the inhibition of inflammatory pathways, and the modulation of immune response. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is its versatility as a building block for the synthesis of other compounds. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is also relatively easy to synthesize and purify, making it a convenient starting material for chemical reactions. However, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be toxic at high concentrations, and its reactivity can make it difficult to handle in some laboratory settings.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate. In medicine, further studies are needed to fully understand the mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate and its potential use as a treatment for various diseases. In agriculture, research is needed to determine the efficacy and safety of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a pesticide and herbicide. In materials science, further studies are needed to explore the potential applications of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a building block for new materials and polymers.
Synthesemethoden
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and methylation of the resulting product. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride and methanol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
In materials science, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been used as a building block for the synthesis of various polymers and materials, including polyesters, polyamides, and polyurethanes.
Eigenschaften
CAS-Nummer |
119986-67-3 |
|---|---|
Molekularformel |
C14H23BO3 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C14H16O6/c1-17-10-5-4-8(6-11(10)18-2)13-9(14(16)19-3)7-12(15)20-13/h4-6,9,13H,7H2,1-3H3/t9-,13+/m0/s1 |
InChI-Schlüssel |
USCRXCPMYUIYBB-TVQRCGJNSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC(=O)O2)C(=O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
Synonyme |
5-DPTO-furancarboxylic acid methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)



![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)




